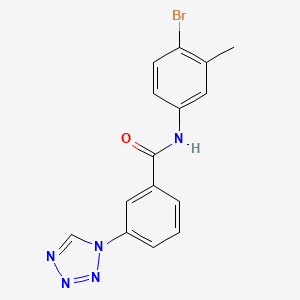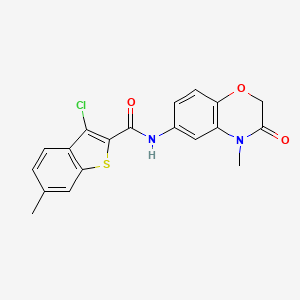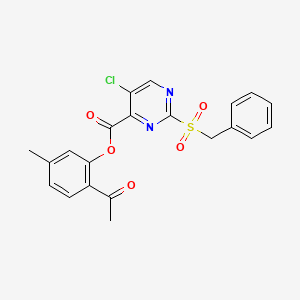![molecular formula C21H14FN3O2S2 B11301794 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide](/img/structure/B11301794.png)
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE: is a complex organic compound that features a thiazolidinone core, a fluorophenyl group, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone core. The key steps include:
Formation of the Thiazolidinone Core: This is achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the condensation of the thiazolidinone core with a fluorophenyl aldehyde under acidic conditions to form the desired fluorophenylmethylidene derivative.
Attachment of the Quinoline Moiety: The final step involves the coupling of the fluorophenylmethylidene-thiazolidinone intermediate with a quinoline derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl and quinoline groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to interact with enzyme active sites, potentially inhibiting their activity. The fluorophenyl and quinoline groups may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target.
類似化合物との比較
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to different biological activities.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different cores.
Quinoline Derivatives: Compounds with the quinoline moiety but different additional groups.
Uniqueness: The unique combination of the thiazolidinone core, fluorophenyl group, and quinoline moiety in this compound provides a distinct set of properties that may offer advantages in terms of binding affinity, specificity, and overall biological activity compared to other similar compounds.
特性
分子式 |
C21H14FN3O2S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C21H14FN3O2S2/c22-15-8-6-13(7-9-15)11-17-20(27)25(21(28)29-17)12-18(26)24-16-5-1-3-14-4-2-10-23-19(14)16/h1-11H,12H2,(H,24,26)/b17-11- |
InChIキー |
SJQKUZIPGUUXRK-BOPFTXTBSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11301720.png)
![N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11301726.png)
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B11301729.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11301734.png)

![N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11301746.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301753.png)
![4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11301756.png)
![2-(2-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11301764.png)
![4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11301769.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11301785.png)
![4-[4-(2,4-Dichlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11301801.png)
